N-butyl-2-(3,4-dimethylphenyl)acetamide
Description
N-butyl-2-(3,4-dimethylphenyl)acetamide is an acetamide derivative characterized by a butyl group attached to the nitrogen atom and a 3,4-dimethylphenyl group at the α-carbon of the acetamide backbone. The 3,4-dimethylphenyl moiety enhances hydrophobic interactions, while the N-butyl substituent contributes to lipophilicity, which may influence membrane permeability and bioavailability .
Such methods typically yield high-purity products, as seen in structurally related compounds like 9b .
Properties
IUPAC Name |
N-butyl-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-5-8-15-14(16)10-13-7-6-11(2)12(3)9-13/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQMZWVXLVNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogues, their physicochemical properties, and applications:
Key Observations:
Structural Variations :
- The N-butyl group in the target compound increases lipophilicity compared to CNS-11g (aromatic R1) and Compound 9b (polar phenethyl R1). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Chlorinated analogues like metazachlor exhibit divergent bioactivity (herbicidal vs. CNS-targeting) due to electronic and steric effects of the chloro substituent .
Physicochemical Properties: Lower hydrogen bond donors/acceptors (e.g., CNS-11g) correlate with improved CNS permeability, a property shared by the target compound .
Applications :
- CNS-11g and the target compound are prioritized for CNS drug development due to favorable bioavailability profiles, whereas Compound 9b and pesticide analogues have niche applications in receptor antagonism and agriculture, respectively .
Research Findings and Implications
Bioavailability : The target compound’s balance of lipophilicity (logP ~3–4 estimated) and moderate hydrogen bonding aligns with Lipinski’s Rule of Five, suggesting oral bioavailability comparable to CNS-11g .
Synthetic Feasibility : Methods from confirm that amide coupling is scalable for derivatives like the target compound, enabling rapid structural diversification.
Unresolved Challenges : The impact of the N-butyl group on metabolic stability (e.g., cytochrome P450 interactions) remains unstudied, warranting further pharmacokinetic profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
